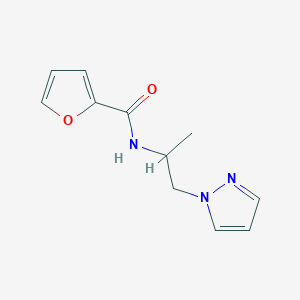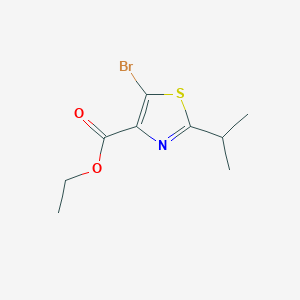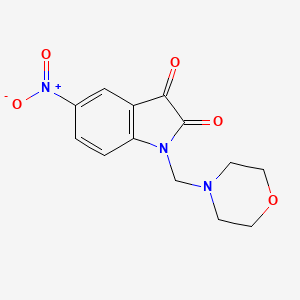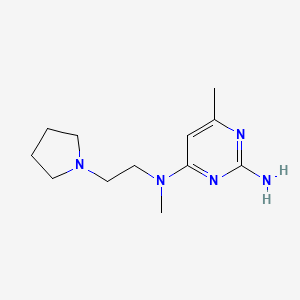
1-(2-Bromoallyl)-4-nitro-1h-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoallyl)-4-nitro-1h-pyrazole is a heterocyclic compound that contains both bromine and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoallyl)-4-nitro-1h-pyrazole typically involves the reaction of 4-nitro-1H-pyrazole with 2-bromoallyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromoallyl)-4-nitro-1h-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups replacing the bromine atom.
Reduction: Formation of 1-(2-aminoallyl)-4-nitro-1h-pyrazole.
Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoallyl)-4-nitro-1h-pyrazole has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoallyl)-4-nitro-1h-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in covalent bonding with nucleophilic sites in proteins or DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoallyl derivatives: Compounds like 2-bromoallyl amine and 2-bromoallyl alcohol share similar structural features and reactivity.
Nitro-pyrazoles: Compounds such as 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole have similar nitro functional groups and can undergo similar chemical transformations.
Uniqueness
1-(2-Bromoallyl)-4-nitro-1h-pyrazole is unique due to the presence of both a bromine atom and a nitro group on the pyrazole ring.
Eigenschaften
Molekularformel |
C6H6BrN3O2 |
|---|---|
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
1-(2-bromoprop-2-enyl)-4-nitropyrazole |
InChI |
InChI=1S/C6H6BrN3O2/c1-5(7)3-9-4-6(2-8-9)10(11)12/h2,4H,1,3H2 |
InChI-Schlüssel |
SZFQIYDENDHDMS-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CN1C=C(C=N1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)


![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14914834.png)
![5-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-2-m-tolyloxymethyl-oxazole-4-carbonitrile](/img/structure/B14914838.png)
![(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)
![1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole](/img/structure/B14914844.png)





